molecular formula C17H20N2O2 B6921841 N-(cyclopropylmethyl)-N-ethyl-2-(4-oxoquinolin-1-yl)acetamide

N-(cyclopropylmethyl)-N-ethyl-2-(4-oxoquinolin-1-yl)acetamide

Cat. No.: B6921841
M. Wt: 284.35 g/mol
InChI Key: LPUFPIMZHDVOGA-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-N-ethyl-2-(4-oxoquinolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-ethyl-2-(4-oxoquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-18(11-13-7-8-13)17(21)12-19-10-9-16(20)14-5-3-4-6-15(14)19/h3-6,9-10,13H,2,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUFPIMZHDVOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CC1)C(=O)CN2C=CC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-ethyl-2-(4-oxoquinolin-1-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the quinoline derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Substitution with Cyclopropylmethyl and Ethyl Groups: The final step involves the substitution of the amide nitrogen with cyclopropylmethyl and ethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-ethyl-2-(4-oxoquinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Alkyl halides and bases like sodium hydride or potassium carbonate are typically employed.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various N-substituted acetamide derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-N-ethyl-2-(4-oxoquinolin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-ethyl-2-(4-oxoquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in critical biological processes.

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting their function and expression.

Comparison with Similar Compounds

N-(cyclopropylmethyl)-N-ethyl-2-(4-oxoquinolin-1-yl)acetamide can be compared with other quinoline derivatives such as:

    N-(1-benzylpiperidin-4-yl)-2-(4-oxoquinolin-1-yl)acetamide: Similar structure but different substituents on the amide nitrogen.

    N-cyclopentyl-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide: Contains a furan ring instead of a cyclopropyl group.

    N-(3,4-dimethoxyphenyl)-2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide: Features additional methoxy groups on the phenyl ring.

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